An In-depth Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)aniline (CAS Number: 123207-48-7), a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, safety and handling guidelines, and its role as a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for oncological and neurological applications. While specific, publicly documented, detailed experimental protocols for its synthesis and direct involvement in signaling pathways are limited, this guide consolidates available data to support its application in research and development.
Core Chemical and Physical Properties
3-(Morpholin-4-ylmethyl)aniline is a substituted aniline featuring a morpholine moiety attached via a methylene bridge. This structure imparts favorable properties for its use as a scaffold in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 123207-48-7 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | Nc1cccc(CN2CCOCC2)c1 | [1] |
| InChI Key | IHHKTIKNEDOMIK-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
While specific, detailed step-by-step protocols for the synthesis of 3-(Morpholin-4-ylmethyl)aniline are not extensively published in peer-reviewed literature, a general synthetic approach involves the reaction of aniline with 4-methylmorpholine.[2] The aniline nitrogen provides a nucleophilic center for further functionalization, making it a valuable starting material for creating diverse chemical libraries. The morpholine ring enhances the solubility and bioavailability of derivative compounds, a desirable trait in drug discovery.[3]
A plausible synthetic workflow for utilizing this intermediate is outlined below. This workflow represents a general approach for the synthesis of kinase inhibitors, a common application for morpholine-containing scaffolds.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates.[4] Derivatives of 3-(Morpholin-4-ylmethyl)aniline are of particular interest in the development of kinase inhibitors.
Kinase Inhibition and Signaling Pathways
While direct studies on 3-(Morpholin-4-ylmethyl)aniline are not widely available, structurally related morpholine-containing compounds are known to target key signaling pathways implicated in cancer and other proliferative diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5] The compound LY294002, a morpholine-containing molecule, is a well-known inhibitor of PI3K.[6] It is plausible that derivatives of 3-(Morpholin-4-ylmethyl)aniline could be designed to target similar ATP-binding sites within various kinases.
The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors developed from scaffolds like pyridinyl-aniline.[7]
Safety and Handling
3-(Morpholin-4-ylmethyl)aniline is classified as an acute toxicant if swallowed.[1] It may also cause irritation to the eyes, skin, and respiratory system.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles.
-
Skin Protection: Chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
3-(Morpholin-4-ylmethyl)aniline is a valuable building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its structural features, combining a reactive aniline moiety with a solubilizing morpholine group, make it an attractive starting material for creating libraries of compounds for high-throughput screening. While detailed experimental and biological data for this specific compound are not widely published, its potential, inferred from the broader class of morpholine-containing kinase inhibitors, is significant. Further research into the synthesis and biological evaluation of derivatives of 3-(Morpholin-4-ylmethyl)aniline is warranted to fully explore its therapeutic potential.
References
- 1. 3-(morpholin-4-ylmethyl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
